molecular formula C13H21F2NO2 B7973020 [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol

Cat. No.: B7973020
M. Wt: 261.31 g/mol
InChI Key: PPDMVDBTBJPZIJ-UHFFFAOYSA-N
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Description

[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a difluorocyclohexane moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with difluorocyclohexanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the difluorocyclohexane moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

  • Oxidation of the methanol group yields aldehydes or carboxylic acids.
  • Reduction of the carbonyl group yields alcohols.
  • Substitution reactions yield various piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the piperidine ring and difluorocyclohexane moiety makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Piperidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The difluorocyclohexane moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Comparison: Compared to these similar compounds, [1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanol is unique due to the presence of the difluorocyclohexane moiety This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO2/c14-13(15)5-1-11(2-6-13)12(18)16-7-3-10(9-17)4-8-16/h10-11,17H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDMVDBTBJPZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(CC2)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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